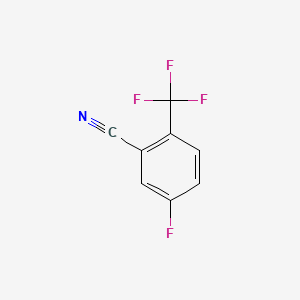

5-Fluoro-2-(trifluoromethyl)benzonitrile

描述

5-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 240800-45-7) is a fluorinated aromatic nitrile with the molecular formula C₈H₃F₄N and a molecular weight of 189.11 g/mol . It is widely utilized as a fluorinated building block in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound features a trifluoromethyl (-CF₃) group at the 2-position and a fluorine atom at the 5-position of the benzonitrile scaffold, conferring unique electronic and steric properties that enhance metabolic stability and lipophilicity in derived molecules . Commercial samples typically have a purity of ≥97% and are stored at 2–8°C to ensure stability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzonitrile typically involves the following steps:

Starting Material: The process begins with 2-bromo-5-fluorobenzotrifluoride.

Grignard Reaction: The starting material undergoes a Grignard reaction, where it reacts with magnesium in the presence of an ether solvent to form a Grignard reagent.

Carbonation: The Grignard reagent is then treated with carbon dioxide to form 4-fluoro-2-(trifluoromethyl)benzoic acid.

Amidation: The benzoic acid is converted to 4-fluoro-2-(trifluoromethyl)benzamide by reacting with liquid ammonia under pressure in the presence of a catalyst.

Dehydration: Finally, the benzamide is dehydrated using a dehydrating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.

化学反应分析

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups.

Reduction Reactions: It can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amines.

科学研究应用

5-Fluoro-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:

作用机制

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially leading to various pharmacological effects. These interactions can influence cellular processes such as enzyme activity, signal transduction, and gene expression .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

The position of fluorine and trifluoromethyl groups significantly impacts physicochemical and biological properties. Key isomers include:

Key Findings :

- Electronic Effects : The 5-fluoro isomer (target compound) exhibits stronger electron-withdrawing effects due to the para relationship between F and CN, enhancing reactivity in nucleophilic substitution reactions .

- Biological Activity : Positional isomers show varied binding affinities in drug discovery. For example, 4-fluoro-2-CF₃ derivatives are less potent kinase inhibitors than the 5-fluoro-2-CF₃ analog in certain studies .

Functional Group Variants

Replacing the trifluoromethyl group or modifying substituents alters applications:

Key Findings :

- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy analog (CAS: 1092460-82-6) shows 20% higher hepatic extraction in pharmacokinetic models, suggesting improved bioavailability .

- Amino Substitution: 5-Amino-2-CF₃ derivatives (e.g., CAS: 654-70-6) are precursors to antifungal agents but require protective-group strategies due to amine reactivity .

Boron-Containing Analogs

Boronated derivatives are critical in Suzuki-Miyaura cross-coupling reactions:

Key Findings :

- The boronated analog (CAS: 461451-63-8) demonstrates 80% yield in cross-couplings with aryl halides, outperforming non-fluorinated boronic esters .

生物活性

5-Fluoro-2-(trifluoromethyl)benzonitrile (C8H3F4N) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by empirical data.

Overview of the Compound

This compound is characterized by a benzene ring substituted with both a fluorine atom and a trifluoromethyl group. This unique structure contributes to its diverse biological activities, including enzyme inhibition and modulation of cellular processes.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Key biochemical properties include:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, affecting metabolic pathways by binding to active sites and altering enzyme conformation.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, thereby modifying cellular metabolism. For instance, it has been shown to alter gene expression related to metabolic processes in certain cell types.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The compound binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. This can result in significant downstream effects on cellular processes.

- Metabolic Pathway Modulation : It interacts with metabolic enzymes, potentially inhibiting key pathways and influencing the levels of various metabolites within cells.

- Transport and Distribution : The localization within cells is mediated by transporters that facilitate its entry and accumulation in specific compartments, affecting its overall activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values have been reported as follows:

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have demonstrated the potential anticancer effects of this compound. Its ability to modulate cellular signaling pathways may contribute to inhibiting cancer cell proliferation:

- Cell Viability Assays : In vitro assays have shown reduced viability of cancer cell lines when treated with varying concentrations of the compound, indicating dose-dependent effects on cell growth .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | 50 µM |

| Antimicrobial | S. agalactiae | Inhibition of growth | 75 µM |

| Anticancer | Various cancer cell lines | Reduced cell viability | Varies by concentration |

Pharmacokinetics and Dosage Effects

The pharmacokinetics of this compound reveal important insights into its efficacy:

- Dosage Variability : Lower doses may exhibit minimal effects on cellular function, while higher doses can lead to significant metabolic alterations. Toxicological studies indicate potential adverse effects at elevated concentrations, particularly affecting liver and kidney functions.

常见问题

Q. Basic: What synthetic routes are recommended for 5-Fluoro-2-(trifluoromethyl)benzonitrile?

Methodological Answer:

- Halogenation-Cyanation Sequence : Start with fluorinated toluene derivatives (e.g., 5-fluoro-2-nitrobenzotrifluoride ), followed by nitration and subsequent cyanation using CuCN/KCN under reflux conditions. Nitrile introduction via Rosenmund-von Braun reaction is feasible for aryl halides.

- Reductive Amination to Nitrile Conversion : For amino precursors (e.g., 4-amino-2-(trifluoromethyl)benzonitrile ), diazotization with NaNO₂/HCl and treatment with CuCN yields nitriles.

- Validation : Monitor intermediates via TLC (silica gel, hexane/EtOAc) and confirm purity via GC-MS.

Q. Basic: Which analytical techniques resolve structural ambiguities in fluorinated benzonitriles?

Methodological Answer:

- 19F/13C NMR : Assign fluorine positions using chemical shift correlations (δ ~ -60 ppm for CF₃ groups) and coupling patterns.

- X-Ray Crystallography : For crystalline derivatives (e.g., nitro analogs ), resolve substituent orientation and confirm nitrile positioning.

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect trace impurities from nitration byproducts .

Q. Advanced: How to address contradictory solubility/reactivity data in fluorinated benzonitriles?

Methodological Answer:

- Solvent Polarity Screening : Test solubility in DMSO, THF, and fluorinated solvents (e.g., HFIP) to reconcile discrepancies. Fluorinated benzonitriles often exhibit higher solubility in polar aprotic solvents .

- Competitive Reactivity Assays : Compare nucleophilic substitution rates (e.g., SNAr with morpholine) between 5-fluoro and chloro analogs to clarify electronic effects .

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to assess if surface interactions (e.g., glassware) alter observed reactivity .

Q. Advanced: How do fluorine substituents influence electronic and biological properties?

Methodological Answer:

- DFT Calculations : Model HOMO-LUMO gaps and electrostatic potential maps to quantify electron-withdrawing effects of -CF₃ and -F groups .

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

Q. Advanced: What strategies enable Suzuki coupling with fluorinated benzonitriles?

Methodological Answer:

- Boronic Ester Functionalization : Synthesize boron-containing analogs (e.g., 4-fluoro-2-(dioxaborolanyl)-5-CF₃-benzonitrile ) via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂).

- Cross-Coupling Optimization : Use Pd(PPh₃)₄ in THF/H₂O with K₂CO₃. Monitor regioselectivity via LC-MS to avoid homocoupling byproducts.

Q. Basic: What storage conditions ensure stability of fluorinated benzonitriles?

Methodological Answer:

- Inert Atmosphere : Store under argon in amber vials to prevent hydrolysis of the nitrile group.

- Temperature Control : Maintain at -20°C for long-term stability; avoid freeze-thaw cycles (validated via accelerated degradation studies ).

Q. Basic: Are toxicity profiles available for fluorinated benzonitriles?

Methodological Answer:

- Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100. Fluorinated nitriles typically show low mutagenic potential but require acute toxicity screening in rodents (LD₅₀) .

- Ecotoxicity : Evaluate aquatic toxicity via Daphnia magna assays (OECD 202).

Q. Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute -CF₃ with -SCF₃ or -OCF₃ to modulate lipophilicity (ClogP calculations) .

- Prodrug Synthesis : Convert nitrile to tetrazole or amide via Huisgen cycloaddition or hydrolysis for improved pharmacokinetics .

Q. Advanced: How to quantify reaction kinetics in fluorinated benzonitrile synthesis?

Methodological Answer:

- In Situ IR Spectroscopy : Track nitrile formation (C≡N stretch at ~2230 cm⁻¹) under varying temperatures/pressures.

- Microfluidic Reactors : Use chip-based systems to study Arrhenius parameters for exothermic steps (e.g., nitration ).

Q. Advanced: Can computational models predict regioselectivity in electrophilic substitutions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate electrophilic attack (e.g., nitration) using Gaussian09 with B3LYP/6-31G* basis set. Validate against experimental regiochemistry (e.g., meta/para ratios ).

- Machine Learning : Train models on existing fluorinated benzonitrile datasets to predict reaction outcomes (e.g., selectivity for -F vs. -CF₃ positions ).

属性

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAZPEKSXOYPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372135 | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240800-45-7 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240800-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。